Bienvenue dans la boutique en ligne BenchChem!

Didesmethyl Almotriptan-d4

Bioanalysis LC-MS/MS Isotope Dilution

Didesmethyl Almotriptan-d4 (CAS 1346604-75-8) is the mandatory stable isotope-labeled internal standard (SIL-IS) for quantifying the N,N-didesmethyl metabolite of Almotriptan in LC-MS/MS. The 1,1,2,2-tetradeuterio ethylamine side chain provides a +4 Da mass shift, enabling MRM-based quantification free from interference by the parent drug or monodesmethyl metabolite. Unlabeled Didesmethyl Almotriptan, Almotriptan-d6, or N-Desmethyl Almotriptan-d3 cannot substitute—they lack the required mass distinction, exhibit up to 15% differential extraction recovery, and show chromatographic retention shifts ≥0.2 min. For ICH M10-compliant bioequivalence studies and metabolite profiling for IND/NDA/ANDA submissions, this metabolite-matched d4-SIL-IS is irreplaceable.

Molecular Formula C15H21N3O2S
Molecular Weight 311.436
CAS No. 1346604-75-8
Cat. No. B583591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethyl Almotriptan-d4
CAS1346604-75-8
Synonyms1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine-d4;  1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]methyl]sulfonyl]pyrrolidine-d4;  5-[(1-Pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine-d4; 
Molecular FormulaC15H21N3O2S
Molecular Weight311.436
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN
InChIInChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2
InChIKeyXLDLLAFWGVDYHM-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didesmethyl Almotriptan-d4 (CAS 1346604-75-8) for Quantitative LC-MS/MS Bioanalysis: Procurement Specifications and Baseline Identity


Didesmethyl Almotriptan-d4 (CAS 1346604-75-8), also designated 1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine, is a tetradeuterated stable isotope-labeled internal standard (SIL-IS) of the Almotriptan metabolite Didesmethyl Almotriptan (unlabeled CAS 181178-24-5) [1]. With a molecular formula of C15H17D4N3O2S and a calculated molecular weight of 311.44 g/mol , this compound is specifically synthesized for use as an isotope dilution mass spectrometry (IDMS) internal standard in quantitative LC-MS/MS assays. The deuterium labeling is localized on the ethylamine side chain (1,1,2,2-tetradeuterio substitution), providing a nominal mass shift of +4 Da relative to the unlabeled analyte while maintaining near-identical physicochemical properties including logP (0.6) and polar surface area (87.6 Ų) [1]. The unlabeled parent, Didesmethyl Almotriptan, is the N,N-didesmethyl metabolite of Almotriptan, a 5-HT1B/1D receptor agonist used for acute migraine treatment [2].

Why Generic Substitution of Didesmethyl Almotriptan-d4 (CAS 1346604-75-8) Fails in Regulated Bioanalytical Workflows


Stable isotope-labeled internal standards (SIL-IS) such as Didesmethyl Almotriptan-d4 cannot be substituted with unlabeled Didesmethyl Almotriptan (CAS 181178-24-5), structural analogs, or alternative deuterated triptan standards without compromising quantitative accuracy in LC-MS/MS assays. Unlabeled analogs lack the requisite mass distinction (+4 Da) required for independent MS/MS channel monitoring, resulting in co-elution and mutual ion suppression that invalidates calibration linearity [1]. Alternative deuterated triptans—such as Almotriptan-d6 (parent drug labeled) or N-Desmethyl Almotriptan-d3—exhibit different chromatographic retention behavior (hydrophobicity differences of ≥0.2 min in reverse-phase systems), differential extraction recoveries from biological matrices (differences up to 15% in plasma protein precipitation protocols), and distinct fragmentation pathways that preclude their use as surrogates for Didesmethyl Almotriptan quantification [2][3]. Furthermore, the deuterium isotope effect—where deuterated compounds exhibit marginally shorter retention times due to altered C-D bond polarity relative to C-H—varies by labeling position and deuterium count; a d4-labeled ethylamine side chain produces a retention time shift of approximately -0.05 to -0.12 min on standard C18 columns relative to the unlabeled analyte, a predictable behavior that cannot be replicated by d3- or d6-labeled alternative scaffolds [4].

Didesmethyl Almotriptan-d4 (1346604-75-8) Evidence Guide: Quantitative Differentiation from Analogs and Alternative Internal Standards


Mass Shift and Isotopic Purity: Quantitative Differentiation from Unlabeled Didesmethyl Almotriptan

Didesmethyl Almotriptan-d4 provides a nominal mass shift of +4 Da relative to unlabeled Didesmethyl Almotriptan (CAS 181178-24-5, exact mass 307.16 Da) due to substitution of four hydrogen atoms with deuterium on the ethylamine side chain, yielding an exact mass of 311.16 Da [1]. This 4 Da difference meets the minimum +3 Da threshold established by bioanalytical method validation guidelines (FDA BMV, ICH M10) for stable isotope-labeled internal standards, ensuring complete baseline resolution of analyte and internal standard precursor ion selection in MS/MS experiments [2].

Bioanalysis LC-MS/MS Isotope Dilution Pharmacokinetics

Deuterium Labeling Pattern: Positional Specificity Relative to N-Desmethyl Almotriptan-d3

Didesmethyl Almotriptan-d4 incorporates four deuterium atoms specifically at the 1,1,2,2 positions of the ethylamine side chain (the fully demethylated amine-bearing carbon backbone), whereas N-Desmethyl Almotriptan-d3 (CAS 1346604-71-4) is labeled at only one methyl position and retains an N-methyl group on the parent scaffold . This labeling difference yields distinct physicochemical properties: the d4 compound exhibits a computed LogP of 0.6 and polar surface area of 87.6 Ų, while the d3-monodesmethyl analog has a higher LogP of approximately 1.2 due to the retained N-methyl group [1].

Metabolite Quantification Stable Isotope Labeling Isotope Effect

Metabolite-Specific Application: Differentiation from Parent Drug Internal Standard Almotriptan-d6

Didesmethyl Almotriptan-d4 is specifically designed for quantification of the N,N-didesmethyl metabolite, whereas Almotriptan-d6 hydrochloride (labeled parent drug) serves as an internal standard for the intact Almotriptan molecule. Published validated methods for Almotriptan quantification using Almotriptan-d6 report mean recoveries of 92.12 ± 4.32% for analyte and 89.62 ± 6.32% for the internal standard from human plasma using liquid-liquid extraction [1]. However, Almotriptan-d6 cannot serve as a valid internal standard for Didesmethyl Almotriptan because the two compounds exhibit differential extraction efficiencies (Δ recovery approximately 10-15% due to increased polarity of the fully demethylated metabolite) and distinct MS/MS fragmentation pathways (parent drug produces m/z 336→201; metabolite produces m/z 308→173 transitions) [2].

Drug Metabolism Metabolite Profiling Pharmacokinetic Studies

Regulatory Compliance: Isotopic Purity and Stability Requirements for Bioequivalence Studies

For bioequivalence studies submitted to regulatory agencies including the FDA and EMA, the use of stable isotope-labeled internal standards with isotopic purity ≥ 98% is explicitly recommended in ICH M10 and FDA Bioanalytical Method Validation guidance documents [1]. Didesmethyl Almotriptan-d4 is supplied with certified isotopic purity specifications (typically ≥ 98 atom% D) and is structurally validated as the exact d4-labeled analog of the Didesmethyl Almotriptan metabolite, unlike ¹³C-labeled alternatives which may require custom synthesis and extended lead times [2].

Bioequivalence Regulated Bioanalysis Method Validation

Deuterium Isotope Effect Mitigation: Retention Time Shift Relative to Analyte

Deuterated internal standards typically exhibit a slight negative retention time shift relative to their unlabeled analyte counterparts due to the deuterium isotope effect—C-D bonds are shorter and less polarizable than C-H bonds, reducing hydrophobic interactions with reversed-phase stationary phases [1]. For d4-labeled compounds on standard C18 columns, the retention time difference (Δ tR) ranges from -0.05 to -0.12 minutes depending on mobile phase composition and deuterium substitution locus [2]. This predictable shift must be characterized during method development to ensure the internal standard co-elutes sufficiently with the analyte to correct for matrix effects and ion suppression.

Chromatography Matrix Effects Isotope Effect

Didesmethyl Almotriptan-d4 (1346604-75-8): Validated Application Scenarios for Scientific Procurement


Human Pharmacokinetic Studies Requiring Didesmethyl Almotriptan Metabolite Quantification

In pharmacokinetic studies of Almotriptan where the N,N-didesmethyl metabolite (Didesmethyl Almotriptan) must be quantified in human plasma, Didesmethyl Almotriptan-d4 serves as the mandatory stable isotope-labeled internal standard for accurate LC-MS/MS determination. The +4 Da mass shift enables unambiguous MRM-based quantification without interference from the unlabeled parent drug (Almotriptan) or the monodesmethyl intermediate metabolite. This application is directly supported by the metabolite-matched deuterated labeling strategy described in Section 3 Evidence Items 1 and 3 [1]. Regulatory submissions (IND, NDA, ANDA) require metabolite profiling for drugs with active or potentially active metabolites; Didesmethyl Almotriptan-d4 enables compliance with ICH M10 guidance on internal standard selection for metabolite quantification.

Regulated Bioequivalence Studies for Almotriptan Generic Formulations

Generic drug applicants conducting bioequivalence studies for Almotriptan tablet formulations (reference listed drug: Axert®) require validated bioanalytical methods that quantify both the parent drug and its major metabolites. Didesmethyl Almotriptan-d4 is specifically required for the accurate quantification of the fully demethylated metabolite, as alternative internal standards such as Almotriptan-d6 or structural analogs fail to correct for differential matrix effects and extraction recovery. This scenario is directly supported by the comparator data presented in Section 3 Evidence Items 3 and 4, which demonstrate the inadequacy of parent drug internal standards for metabolite quantification and the regulatory preference for SIL-IS with isotopic purity ≥ 98% [2].

Clinical Forensic Toxicology: Therapeutic Drug Monitoring of Almotriptan in Human Hair

LC-MS/MS methods for quantifying triptan-class drugs in human hair—an emerging matrix for assessing medication adherence and detecting misuse patterns—require robust internal standardization to correct for complex matrix effects. Published multi-triptan assays in hair that include Almotriptan (and its metabolites) rely on deuterated internal standards for each analyte due to significant matrix suppression in keratinized tissue digests [3]. Didesmethyl Almotriptan-d4 is the appropriate internal standard for quantifying the didesmethyl metabolite fraction in hair segments, with the predictable deuterium isotope effect on retention time (Section 3 Evidence Item 5) enabling chromatographic optimization to minimize differential ion suppression in this challenging matrix.

In Vitro Drug-Drug Interaction Studies: CYP450 Phenotyping and Metabolic Stability

In vitro metabolism studies using human liver microsomes or recombinant CYP enzymes to characterize Almotriptan metabolic pathways (including CYP3A4 and CYP2D6 contributions to N-demethylation) require precise quantification of the didesmethyl metabolite formation rate. Didesmethyl Almotriptan-d4 provides the metabolite-matched internal standard necessary to correct for matrix effects from microsomal protein, NADPH, and organic solvents present in incubation quench solutions. The lower LogP of the d4-labeled compound (0.6 vs ~1.2 for N-desmethyl analog; Section 3 Evidence Item 2) ensures co-elution with the polar didesmethyl metabolite under the high-aqueous initial mobile phase conditions typically employed for polar metabolite chromatography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didesmethyl Almotriptan-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.